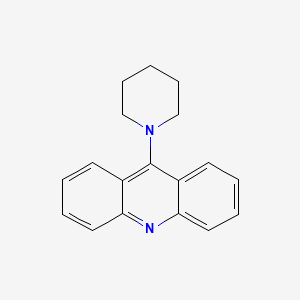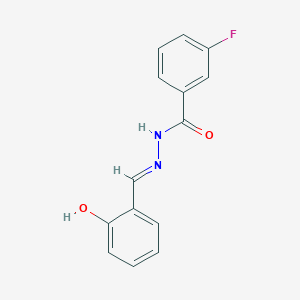![molecular formula C21H17N7O3 B6020217 2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B6020217.png)
2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a triazolopyridazine core and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions.
Attachment of the pyrazole moiety: This step involves the reaction of the triazolopyridazine intermediate with a pyrazole derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final functionalization: The final step may include hydroxylation or other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and pH adjustments to maximize yield.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography, crystallization, or other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or conductivity.
Sensors: Its unique electronic properties make it suitable for use in sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes by binding to their active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone: Lacks the dihydro moiety in the pyrazole ring.
2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)propanone: Contains a propanone instead of an ethanone group.
Uniqueness
The unique combination of the triazolopyridazine core and the dihydropyrazole moiety in 2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl]-5,6-dihydrotriazolo[4,5-d]pyridazine-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c29-17(12-27-19-18(22-26-27)20(30)23-24-21(19)31)28-16(14-9-5-2-6-10-14)11-15(25-28)13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,23,30)(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJQQAPQJGILPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)NNC4=O)N=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)

![N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6020167.png)
![2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6020174.png)
![9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)

![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6020210.png)
![9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6020227.png)
![7-[(4-Fluorophenyl)methyl]-2-(2-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6020231.png)
